1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide
Overview
Description
1-(Methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MTMTP or MTP inhibitor and is known to inhibit the function of microsomal triglyceride transfer protein (MTP). In
Mechanism of Action
MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide inhibits the function of 1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide by binding to the active site of the protein. 1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide is responsible for the transfer of triglycerides and other lipids to apoB, which is required for the assembly and secretion of VLDL and LDL. By inhibiting 1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide, MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide reduces the production of VLDL and LDL, which in turn reduces the levels of circulating triglycerides and cholesterol.
Biochemical and Physiological Effects
MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide has been shown to have significant biochemical and physiological effects on the body. Studies have shown that MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide reduces the levels of circulating triglycerides and cholesterol, which are known to contribute to the development of metabolic disorders. MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide has also been shown to improve insulin sensitivity and glucose tolerance, which are important factors in the development of type 2 diabetes.
Advantages and Limitations for Lab Experiments
MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide has several advantages for lab experiments. It is a well-characterized compound that is readily available for purchase. It has also been extensively studied for its potential therapeutic applications, making it an attractive target for research. However, MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide also has some limitations for lab experiments. It is a highly potent inhibitor of 1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide, which can make it difficult to study the effects of partial inhibition of 1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide. Additionally, the effects of MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide on other lipid transfer proteins are not well understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide. One area of research is the development of more potent and selective inhibitors of 1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide. Another area of research is the investigation of the effects of MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide on other lipid transfer proteins. Additionally, there is a need for more research on the long-term effects of MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide on metabolic disorders such as obesity and type 2 diabetes. Finally, there is a need for more research on the potential side effects of MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide, particularly in the context of long-term use.
Scientific Research Applications
MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the major applications of MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide is in the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide inhibits the function of 1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide, which is responsible for the transfer of triglycerides and other lipids to apolipoprotein B (apoB) in the liver and intestine. By inhibiting 1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide, MT1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide reduces the production of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), which are known to contribute to the development of metabolic disorders.
properties
IUPAC Name |
1-methylsulfonyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-10-5-6-12(20-10)8-14-15-13(17)11-4-3-7-16(9-11)21(2,18)19/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,15,17)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKBZCSPRFPAPY-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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